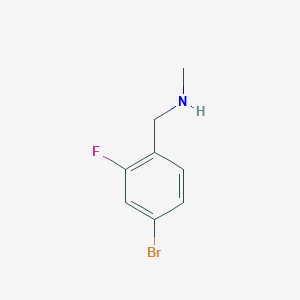

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZKPKRLQCZXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887139-06-2 | |

| Record name | 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the novel compound 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine . As a substituted benzylamine derivative, this molecule holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of new therapeutic agents. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in chemical research and development.

Introduction and Significance

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a secondary amine featuring a benzene ring substituted with both a bromine and a fluorine atom. This unique combination of functional groups makes it an intriguing candidate for further chemical exploration. The presence of the halogen atoms provides handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylmethanamine moiety is a common feature in many biologically active compounds, contributing to their pharmacological profiles.

Given the limited availability of public data on this specific compound, this guide will provide a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures.

Proposed Synthesis: Reductive Amination

The most logical and efficient synthetic route to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is through the reductive amination of 4-bromo-2-fluorobenzaldehyde with methylamine.[1][2] This widely used method involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]

Synthesis Workflow

Caption: Proposed synthesis workflow for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

Experimental Protocol

Materials:

-

4-bromo-2-fluorobenzaldehyde

-

Methylamine (40% in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine (1.2 eq) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ will reduce the imine to the desired secondary amine.[1][2]

-

Quenching and Work-up: Once the reduction is complete (as monitored by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for both the aldehyde and the amine, and it is compatible with sodium borohydride.

-

Excess Methylamine: A slight excess of methylamine is used to drive the imine formation equilibrium towards the product.

-

Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces imines without affecting the aromatic ring or the halogen substituents.[1][2][4]

-

Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any acidic impurities and residual water-soluble byproducts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

| Property | Value | Source |

| CAS Number | 887139-06-2 | BLDpharm[2] |

| Molecular Formula | C₈H₉BrFN | BLDpharm[2] |

| Molecular Weight | 218.07 g/mol | BLDpharm[2] |

| Appearance | Predicted: Colorless to pale yellow liquid | Based on N-methylbenzylamine[5][6] |

| Boiling Point | Predicted: >200 °C | Based on similar structures |

| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, MeOH) | Chemical principles |

| Storage | 2-8°C, inert atmosphere, keep in dark place | BLDpharm[2] |

Analytical and Spectroscopic Characterization

The following are the expected analytical and spectroscopic data for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, based on its structure and data from analogous compounds such as N-methylbenzylamine.[5][7]

Caption: Chemical structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

| Technique | Expected Data |

| ¹H NMR | * Aromatic Protons (Ar-H): 3H, multiplet, ~7.0-7.5 ppm. The fluorine and bromine substituents will influence the chemical shifts and coupling patterns. |

-

Benzylic Protons (-CH₂-N): 2H, singlet or doublet (if coupled to N-H), ~3.7 ppm.[5]

-

N-Methyl Protons (-N-CH₃): 3H, singlet, ~2.4 ppm.[5]

-

Amine Proton (-NH-): 1H, broad singlet, variable chemical shift (~1.5-2.5 ppm).[8] | | ¹³C NMR | * Aromatic Carbons: ~115-160 ppm. The carbon attached to fluorine will show a large ¹JC-F coupling.

-

Benzylic Carbon (-CH₂-N): ~50-56 ppm.[5]

-

N-Methyl Carbon (-N-CH₃): ~30-36 ppm.[5] | | FTIR | * N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.[9][10]

-

C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): ~2800-3000 cm⁻¹.

-

C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.

-

C-N Stretch: ~1020-1250 cm⁻¹.[9]

-

C-F Stretch: ~1000-1350 cm⁻¹.

-

C-Br Stretch: ~500-600 cm⁻¹. | | Mass Spec. | * Molecular Ion (M⁺): Expected at m/z 217 and 219 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.[11][12]

-

Major Fragments: Fragmentation will likely involve the loss of the methyl group (M-15) and the benzylic cleavage to form the bromofluorotropylium ion. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. Aromatic amines, in general, should be handled with care as they can be toxic.[13]

-

GHS Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, and if inhaled. It may also cause skin and eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]

Conclusion

1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, physicochemical properties, and analytical characteristics. The detailed protocols and expected data serve as a valuable starting point for researchers looking to synthesize and utilize this novel molecule. As with any new compound, experimental verification of the data presented here is crucial for its successful application in research and development.

References

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7669, N-Methylbenzylamine. [Link]

-

FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

PubMed. The impact of aromatic amines on the environment: risks and damages. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- Google Patents.

-

ResearchGate. 13C NMR spectrums for the reaction of benzylamine (4) with 13C-labeled CO2 in DMSO (bottom) and DMF (top). [Link]

-

ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

-

University of Calgary. IR: amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by imine reduction. [Link]

-

Lead Sciences. 1-(2-Bromo-4-fluorophenyl)-N-methylmethanamine. [Link]

-

ResearchGate. The impact of aromatic amines on the environment: risks and damages. [Link]

-

ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Link]

-

Lambda Geeks. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

MDAT. N-Methylbenzylamine. [Link]

-

RPS. Amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

University of Rochester. Workup: Amines. [Link]

-

CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

-

The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

-

Rawsource. What are Amines? Structure, Types, Applications, and Safety. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Reddit. Amine workup. [Link]

-

Wikipedia. Benzylamine. [Link]

-

YouTube. Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. biotage.com [biotage.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 7. N-Methylbenzylamine(103-67-3) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

The Architectural Versatility of Substituted N-Methylmethanamine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of medicinal chemistry, the discovery of novel molecular scaffolds is a cornerstone of innovation.[1] These core structures are the canvases upon which we, as scientists, paint the functionalities that combat disease. Among the myriad of molecular frameworks, substituted N-methylmethanamine derivatives have emerged as a class of compounds with remarkable versatility and significant therapeutic potential. Their structural simplicity belies a profound capacity for modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, characterization, and application of these pivotal derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" that drives the "how" in the development of novel therapeutics based on this privileged scaffold.

The N-Methylmethanamine Core: A Foundation for Diversity

The N-methylmethanamine scaffold, at its heart, is a simple yet potent building block. The presence of a secondary amine provides a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse substituents. This inherent modifiability is a key reason for its prevalence in drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR). The N-methyl group itself can be advantageous, potentially enhancing metabolic stability and membrane permeability.[2]

Strategic Importance in Medicinal Chemistry

The strategic incorporation of the N-methylmethanamine moiety can profoundly influence a molecule's biological activity. N-methylated amines play a crucial role in modulating the biological and pharmaceutical properties of a wide range of molecules.[3] This is often attributed to several factors:

-

Enhanced Metabolic Stability: N-methylation can protect the amine from rapid metabolism by monoamine oxidases (MAOs) and other enzymes, prolonging the drug's half-life.[2]

-

Improved Pharmacokinetics: The lipophilicity introduced by the methyl group can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier.[2]

-

Receptor Interaction: The steric and electronic properties of the N-methyl group can influence how a ligand binds to its target receptor, potentially increasing affinity and selectivity.

The following diagram illustrates the core N-methylmethanamine scaffold and highlights its key features for chemical modification.

Caption: Core structure and key properties of the N-methylmethanamine scaffold.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of substituted N-methylmethanamine derivatives can be achieved through various routes, with the choice of method often dictated by the nature of the desired substituents and the overall complexity of the target molecule. Reductive amination stands out as a widely employed and versatile strategy.[3]

Reductive Amination: A Workhorse Reaction

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[4] In the context of N-methylmethanamine derivatives, this typically involves reacting a suitable aldehyde with N-methylmethanamine.

A general workflow for reductive amination is depicted below:

Caption: A generalized workflow for the synthesis of N-methylmethanamine derivatives via reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-N-methylmethanamine

This protocol provides a practical example of reductive amination.

-

Reaction Setup: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added N-methylmethanamine (1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-N-methylmethanamine.

Alternative Synthetic Routes

While reductive amination is prevalent, other methods offer unique advantages for specific applications. For instance, the reaction of an amine with an alkyl halide (N-alkylation) can be employed, although this can sometimes lead to over-alkylation. Another approach involves the reaction of an imidazole nucleus with ethylchloroacetate to form an imidazole ester, which can then be reacted with various amines to yield N-substituted imidazole derivatives.[5]

Characterization and Purity Assessment: Ensuring a Solid Foundation

The unambiguous characterization and determination of purity are critical steps in the development of any new chemical entity. A combination of spectroscopic and chromatographic techniques is typically employed.[6]

| Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.[7] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the molecular ion peak corresponding to the mass of the synthesized compound.[5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-N, and other functional groups confirm the presence of key structural motifs.[5] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak indicates a high degree of purity. The retention time is a characteristic property of the compound under specific conditions.[6] |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Used to track the progress of a reaction and to get a quick indication of the purity of the product.[6] |

Pharmacological Applications: From Bench to Bedside

Substituted N-methylmethanamine derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Neurodegenerative Diseases: Targeting Cholinesterases

In the context of Alzheimer's disease, N-methylated derivatives of norbelladine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] Notably, N-methylation was found to enhance the inhibition of butyrylcholinesterase, suggesting a potential therapeutic avenue for this devastating disease.[7]

Central Nervous System Disorders: Modulating Neurotransmitter Transporters

The N-methyl amine group is a key feature in many centrally acting drugs. For example, derivatives of fluoxetine with substitutions on the N-methyl amine group have been investigated as potent dopamine transporter (DAT) inhibitors.[8] This highlights the potential of this scaffold in developing treatments for conditions like depression and substance abuse disorders.[8]

The following diagram illustrates the interaction of an N-methylmethanamine derivative with a hypothetical receptor, showcasing the importance of substituent R in achieving specific binding.

Caption: Schematic of a substituted N-methylmethanamine derivative interacting with a receptor.

Antimicrobial and Antiviral Activity

The N-methylmethanamine scaffold has also been incorporated into molecules with antimicrobial and antiviral properties. For instance, certain N-substituted imidazole derivatives have been synthesized and shown to possess antimicrobial activity.[5] Furthermore, studies on norbelladine derivatives have explored their antiviral properties against viruses such as human coronavirus and dengue virus.[7]

Future Perspectives and Conclusion

The journey from a simple chemical scaffold to a life-saving therapeutic is long and arduous. However, the inherent versatility of substituted N-methylmethanamine derivatives makes them a particularly promising starting point for this journey. Their ease of synthesis, coupled with the profound impact of substitution on their pharmacological properties, ensures their continued relevance in the field of drug discovery.

Future research will undoubtedly focus on exploring novel substitutions, developing more efficient and stereoselective synthetic methodologies, and elucidating the precise molecular mechanisms through which these derivatives exert their biological effects. The integration of computational modeling and high-throughput screening will further accelerate the discovery of new lead compounds based on this remarkable scaffold.

References

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). ResearchGate. [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. [Link]

-

Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. (2022). MDPI. [Link]

-

Synthesis of N-Containing Derivatives of the Furanocoumarin Peucenidin. Sedative Activity of the 9-(Dimethylaminomethyl) Derivative of 8,9-Dihydrofuranocoumarin. (2025). ResearchGate. [Link]

-

N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (n.d.). Journal of Neural Transmission. [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (2022). RSC Medicinal Chemistry. [Link]

-

Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). ADMET and DMPK. [Link]

-

Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2016). Molecules. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (2018). ResearchGate. [Link]

-

New and Unusual Scaffolds in Medicinal Chemistry. (2012). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-(Heptylideneamino)-N-methyl-methanamine | 67660-53-1 [smolecule.com]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Benzylamine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, a strategic decision that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Among the myriad of molecular frameworks, the benzylamine motif stands out for its prevalence in biologically active molecules and its synthetic accessibility. The convergence of these two features—halogenation and the benzylamine core—has given rise to a class of compounds with remarkable versatility and significance in drug discovery. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted applications of halogenated benzylamines. We will delve into the mechanistic underpinnings of their biological activity, dissect structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to be a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and practical insights into this pivotal chemical class.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of halogenated organic compounds in science began with their synthesis in the 19th century, but their profound impact on human health and industry wasn't realized until the 20th century.[1][2] The discovery of the insecticidal properties of DDT in 1939 marked a turning point, showcasing the dramatic effect that halogenation could have on a molecule's biological activity.[2] This discovery ushered in an era of exploration into halogenated compounds for various applications, including pharmaceuticals.

While the early focus was on agrochemicals and industrial materials, the unique properties conferred by halogens—such as increased metabolic stability, enhanced membrane permeability, and the ability to form specific interactions with biological targets—did not go unnoticed by medicinal chemists.[3] The benzylamine scaffold itself is a recurring motif in numerous natural products and synthetic drugs, valued for its role as a key pharmacophore and its utility as a synthetic intermediate.[4][5]

The deliberate incorporation of halogens into the benzylamine framework represents a logical progression in drug design. Early examples of halogenated benzylamines can be found in the patent literature from the mid-20th century, where they were investigated for a range of pharmacological activities, including secretolytic, cough-suppressing, and monoamine oxidase-inhibiting properties.[6] These early explorations laid the groundwork for the more systematic and mechanistically driven research that has solidified the importance of halogenated benzylamines in contemporary drug discovery.

Synthesis of Halogenated Benzylamines: Key Methodologies

The synthetic accessibility of halogenated benzylamines is a key factor driving their widespread use in research. Several robust methods have been developed for their preparation, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Halogenated Benzaldehydes

A common and versatile method for the synthesis of halogenated benzylamines is the reductive amination of the corresponding halogenated benzaldehydes. This two-step, one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction to the desired benzylamine.

Experimental Protocol: Synthesis of a Halogenated Benzylamine via Reductive Amination [7]

-

Reaction Setup: To a solution of a halogen-substituted benzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired amine (1.0-1.2 eq.).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired halogenated benzylamine.

Reduction of Halogenated Benzonitriles

Another widely employed method for the synthesis of primary halogenated benzylamines is the reduction of the corresponding halogenated benzonitriles. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common industrial approach.

Experimental Protocol: Synthesis of a Halogenated Benzylamine via Hydrogenation of a Benzonitrile [8]

-

Catalyst Preparation: A suitable hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, is added to a pressure-resistant reaction vessel.

-

Reaction Mixture: The halogenated benzonitrile is dissolved in a suitable solvent (e.g., an alcohol) and added to the reaction vessel. Anhydrous ammonia is often added to suppress the formation of secondary and tertiary amine byproducts.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-15 Kg/cm²). The reaction mixture is heated (e.g., 60-80 °C) and agitated until the uptake of hydrogen ceases.

-

Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude halogenated benzylamine can be purified by distillation or crystallization.[8]

Diagram: Synthetic Routes to Halogenated Benzylamines

Caption: Key synthetic pathways to halogenated benzylamines.

The Significance of Halogenated Benzylamines in Drug Discovery

The incorporation of halogens into the benzylamine scaffold has proven to be a fruitful strategy in the development of new therapeutic agents across a range of disease areas. The unique physicochemical properties of halogens allow for the fine-tuning of a molecule's biological activity, metabolic stability, and target engagement.

Anticancer Agents

Halogenated benzylamines have emerged as a promising class of compounds in the search for novel anticancer therapies. The presence of halogens can enhance the cytotoxic activity of the parent molecule through various mechanisms, including improved binding to target proteins and altered electronic properties that can influence reactivity.

One notable example is the investigation of halogenated chalcones and flavonols, which have demonstrated superior anticancer activity compared to the natural flavonol quercetin.[9] Studies have shown that the antiproliferative activity of these halogenated derivatives increases as the substituent on the B-ring is varied from fluorine to chlorine and then to bromine.[9] Furthermore, the position of the halogen has a significant impact, with 3-substitution being more effective for chalcones and 4-substitution for flavonols in enhancing anticancer activity.[9]

Table 1: Anticancer Activity of Halogenated Benzylamine Derivatives

| Compound ID | Halogen Substituent | Position | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3p | Bromo | 3 | HCT116 | 1.2 | [9] |

| 4o | Bromo | 4 | HCT116 | 0.8 | [9] |

| Quercetin | - | - | HCT116 | >100 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the halogenated benzylamine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Halogenation has been shown to be a valuable strategy in enhancing the potency of antimicrobial compounds.

A series of novel benzylamines synthesized by reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives have demonstrated promising antimycotic activity.[7] The activity of these compounds was evaluated against the yeast Yarrowia lipolytica and pathogenic Candida species.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [11][12][13]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: The halogenated benzylamine compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Central Nervous System (CNS) Active Agents

The ability of halogenated benzylamines to cross the blood-brain barrier and interact with CNS targets has made them a valuable scaffold in neuropharmacology. Their applications range from potential treatments for psychiatric disorders to neurological diseases.

For example, certain sulphonamide derivatives of benzylamine have been investigated for their high affinity for 5-HT₆ receptors, suggesting their potential use in the treatment of CNS diseases.[8]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of halogenated benzylamines is intricately linked to the nature, position, and number of halogen substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

The Role of Halogen Bonding

A key mechanistic principle underlying the enhanced activity of many halogenated compounds is the phenomenon of halogen bonding.[14][15] This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom in a biological target.[14] The strength of this interaction is influenced by the polarizability of the halogen, following the trend I > Br > Cl > F.

This directed interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. The ability to form halogen bonds allows for a more precise and stable orientation of the drug molecule within the binding pocket, leading to enhanced biological activity.

Diagram: Halogen Bonding Interaction

Caption: Schematic of a halogen bond between a halogenated ligand and a biological target.

Impact on Physicochemical Properties

Beyond halogen bonding, the introduction of halogens can modulate a range of physicochemical properties that are critical for drug efficacy:

-

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The presence of a halogen atom at a metabolically susceptible position can block enzymatic degradation, thereby increasing the half-life of the drug.[16]

-

Acidity/Basicity: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule and its interaction with biological targets.

Future Perspectives

The halogenated benzylamine scaffold continues to be a fertile ground for drug discovery. The growing understanding of the nuanced roles of halogenation in molecular recognition, coupled with advances in synthetic chemistry, will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

Future research in this area will likely focus on:

-

Exploring a wider range of halogenation patterns: The use of less common halogens like iodine and the strategic placement of multiple halogens could lead to compounds with unique biological activities.

-

Rational design based on structural biology: As more crystal structures of drug-target complexes become available, the rational design of halogenated benzylamines that form specific halogen bonds will become increasingly powerful.

-

Application in new therapeutic areas: The versatility of the halogenated benzylamine scaffold suggests that its application could be extended to a wider range of diseases, including viral infections and inflammatory disorders.

References

-

Perspective on halogenated organic compounds. (2023). PubMed. [Link]

-

Perspective on halogenated organic compounds. (2023). PubMed Central. [Link]

- A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. (2018).

-

Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2021). PubMed Central. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]

- Process for preparation of halogenated benzylamine and intermediates therof. (2021).

- Novel amino halo-benzylamines. (1967).

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2020). PubMed Central. [Link]

-

In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. (2013). National Institutes of Health. [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). PubMed. [Link]

-

Benzylamines. (2022). Organic Chemistry Portal. [Link]

-

Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. (2024). MDPI. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PubMed Central. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]

-

Benzylamine. (2023). PubChem. [Link]

-

Synthesis of benzylic amines. (2022). Organic Chemistry Portal. [Link]

-

Advances in the Study of Halogenated Natural Products. (2025). ResearchGate. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed Central. [Link]

-

Benzylamine. (2023). Wikipedia. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. [Link]

-

Feature Reviews in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. (2018). PubMed. [Link]

-

Preparation of benzylamine. (2023). PrepChem.com. [Link]

-

Halogenase engineering and its utility in medicinal chemistry. (2018). PubMed Central. [Link]

-

Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]

-

Degradation of benzylamines during chlorination and chloramination. (2019). RSC Publishing. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

Sources

- 1. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. US3336308A - Novel amino halo-benzylamines - Google Patents [patents.google.com]

- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]

- 9. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. routledge.com [routledge.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry. Its halogenated phenyl ring and secondary amine moiety offer multiple points for synthetic modification, making it a key intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from close structural analogs, primarily N-methylbenzylamine, to present a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the critical information needed for compound identification, purity assessment, and further synthetic planning.

Molecular Structure and Key Features

The structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is characterized by a disubstituted aromatic ring attached to an N-methylated aminomethyl group. The electronic environment of the molecule is significantly influenced by the electron-withdrawing nature of the fluorine and bromine atoms, which in turn affects the chemical shifts and coupling constants observed in NMR spectroscopy.

Caption: Molecular structure of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the analysis of N-methylbenzylamine and the known substituent effects of fluorine and bromine.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the substitution pattern and the presence of H-F coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H-3) | ~ 7.4 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-F ≈ 10 |

| Ar-H (H-5) | ~ 7.2 | Doublet of doublets (dd) | JH-H ≈ 8.5, JH-H ≈ 2.0 |

| Ar-H (H-6) | ~ 7.1 | Triplet (t) | JH-H ≈ 8.5 |

| CH₂ (Benzylic) | ~ 3.7 | Singlet (s) | - |

| NH | ~ 1.5 - 2.5 | Broad singlet (br s) | - |

| N-CH₃ | ~ 2.4 | Singlet (s) | - |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The fluorine atom at position 2 will cause a downfield shift for the adjacent proton H-3 and will introduce a significant ortho H-F coupling (~10 Hz). The bromine at position 4 will also influence the chemical shifts of the neighboring protons.

-

Benzylic Protons (CH₂): In the reference compound, N-methylbenzylamine, the benzylic CH₂ protons appear around 3.74 ppm.[1] This chemical shift is expected to be similar in the target molecule.

-

N-CH₃ Protons: The N-methyl protons in N-methylbenzylamine are observed at approximately 2.44 ppm.[1] This is a characteristic region for N-methyl groups in benzylamines.

-

NH Proton: The NH proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atoms in the aromatic ring will show splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-F (C-2) | ~ 160 | Large (¹JC-F ≈ 245 Hz) |

| C-Br (C-4) | ~ 120 | Small (³JC-F ≈ 4 Hz) |

| C-CH₂ (C-1) | ~ 130 | Medium (²JC-F ≈ 15 Hz) |

| C-H (C-6) | ~ 129 | Small (³JC-F ≈ 5 Hz) |

| C-H (C-5) | ~ 128 | Small (⁴JC-F ≈ 2 Hz) |

| C-H (C-3) | ~ 118 | Medium (²JC-F ≈ 20 Hz) |

| CH₂ (Benzylic) | ~ 56 | - |

| N-CH₃ | ~ 36 | - |

Rationale for Predictions:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C-2) will be significantly downfield and will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.

-

Aliphatic Carbons: Based on N-methylbenzylamine, the benzylic CH₂ carbon is expected around 56 ppm and the N-CH₃ carbon around 36 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine is expected to show characteristic absorptions for the N-H, C-H, C-N, and C-X (C-F, C-Br) bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H stretch (secondary amine) | Weak to medium, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2800 - 3000 | Aliphatic C-H stretch (CH₂, CH₃) | Medium |

| 1550 - 1650 | N-H bend | Medium |

| 1450 - 1600 | Aromatic C=C stretch | Medium to strong |

| 1250 - 1350 | C-N stretch | Medium |

| 1000 - 1250 | C-F stretch | Strong |

| 500 - 600 | C-Br stretch | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments:

-

m/z 173/175: Loss of the N-methylamino group (•CH₂NHCH₃).

-

m/z 44: The iminium ion [CH₂=NHCH₃]⁺ resulting from benzylic cleavage, which is a very common and often base peak in benzylamines.

-

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for compounds similar to 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer. Perform standard instrument setup procedures including locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-(4-bromo-2-fluorophenyl)-N-methylmethanamine. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with structural analogs, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols outline the standard procedures for obtaining high-quality experimental data, which will be essential for confirming these predictions and advancing research in which this compound plays a role.

References

-

Lead Sciences. (n.d.). 1-(2-Bromo-4-fluorophenyl)-N-methylmethanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link]

-

ATB. (n.d.). N-Methylbenzylamine | C7H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). N-Methylbenzylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed synthesis of N-aryl-N-methylmethanamines

An Application Guide to the Palladium-Catalyzed Synthesis of N-Aryl-N-Methylmethanamines

Abstract

This technical guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl-N-methylmethanamines, a crucial structural motif in modern pharmaceuticals and advanced materials.[1][2] The primary focus is on the Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[3] This document elucidates the reaction mechanism, details the critical roles of catalysts, ligands, and reagents, and offers field-proven, step-by-step protocols. It is designed for researchers, chemists, and drug development professionals seeking to leverage this transformative methodology, providing both the fundamental principles and the practical guidance necessary for successful implementation and troubleshooting.

Introduction: The Significance of the N-Aryl Bond

The formation of the C-N bond is a cornerstone of organic synthesis, with N-aryl amines serving as fundamental building blocks in a vast array of functional molecules.[1] From blockbuster drugs to organic light-emitting diodes (OLEDs), the presence of an arylamine substructure often imparts critical biological activity or material properties. Historically, the synthesis of these compounds was hampered by harsh reaction conditions and limited substrate scope, often relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a mild, general, and highly efficient pathway to couple amines with aryl halides.[3][4] This guide focuses specifically on the synthesis of tertiary amines of the N-aryl-N-methylmethanamine type, providing the scientific rationale and practical protocols to empower researchers in their synthetic endeavors.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination operates via a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a Pd(II) intermediate.[3][4]

-

Amine Coordination & Deprotonation : The secondary amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.[5]

-

Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Pillars of Success: Optimizing Reaction Parameters

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.[4] Each choice has a profound impact on reaction rate, yield, and substrate scope.

The Palladium Source: Precatalysts for Precision

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active Pd(0) catalyst in situ, modern protocols increasingly favor the use of well-defined precatalysts .[7] These are stable, air-tolerant Pd(II) complexes that are efficiently reduced to the active Pd(0) species under the reaction conditions.[7] Precatalysts offer superior reproducibility by ensuring a consistent palladium-to-ligand ratio and avoiding the unreliable formation of the active catalyst.[7][8]

The Ligand: The Key to Reactivity

The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[4] For coupling secondary amines like N-methylmethanamine, bulky and electron-rich phosphine ligands are essential.

-

Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos) : These ligands feature a sterically hindered biaryl backbone that creates a bulky coordination sphere around the palladium. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step for C-N bond formation.[4]

-

N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma-donors that form very stable complexes with palladium, making them highly effective for activating less reactive aryl chlorides.[9]

The Base: The Proton Abstractor

A stoichiometric amount of base is required to deprotonate the amine, generating the nucleophilic amide that participates in the catalytic cycle.[6] The choice of base must be compatible with any sensitive functional groups on the substrates.

-

Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) is the most common choice for its high basicity and efficacy.[10] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.[9]

-

Weaker Inorganic Bases : For substrates sensitive to strong alkoxides, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher reaction temperatures or longer reaction times.[5]

The Solvent: The Reaction Medium

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Crucially, it must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

-

Common Solvents : Aprotic, non-polar to moderately polar solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[10]

-

Inhibitory Solvents : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[10]

Application Protocol: Synthesis of N-Methyl-N-(p-tolyl)methanamine

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination reaction.

Safety Note: This procedure involves flammable solvents, strong bases, and potentially toxic reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Caption: General experimental workflow for palladium-catalyzed amination.

Materials and Equipment

-

Reagents : 4-Bromotoluene (1.0 mmol), N-methylmethanamine (as a solution, e.g., 2.0 M in THF, 1.2 mmol), RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), Sodium tert-butoxide (1.4 mmol).

-

Solvent : Anhydrous, degassed toluene (5 mL).

-

Equipment : Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon line, heating mantle or oil bath, syringes, needles, and standard laboratory glassware for workup and purification.

Step-by-Step Procedure

-

Inert Atmosphere Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (16.9 mg), RuPhos ligand (18.6 mg), and sodium tert-butoxide (135 mg).

-

Seal and Purge : Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

-

Add Reagents : Under a positive flow of the inert gas, add 4-bromotoluene (171 mg, 0.12 mL) and anhydrous, degassed toluene (5 mL) via syringe.

-

Add Amine : Add the solution of N-methylmethanamine in THF (0.6 mL of a 2.0 M solution) dropwise via syringe.

-

Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring : The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

-

Workup : Once the reaction is complete (as judged by the consumption of the starting aryl bromide), cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure N-methyl-N-(p-tolyl)methanamine.

Reaction Scope and Data

The Buchwald-Hartwig amination is notable for its broad scope. The following table summarizes representative examples, showcasing the versatility of the catalyst systems with various substrates.

| Entry | Aryl Halide | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | N-Methylpiperazine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | RT | 80 | [11] |

| 2 | 4-Bromotoluene | N-Boc-piperazine | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | RT | 96 | [11] |

| 3 | 4-Chloroanisole | - | tBuBrettPhos Pd G1 | KOH | 1,4-Dioxane/H₂O | 80 | 85 (Phenol product) | [12] |

| 4 | Chlorobenzene | Pyrrole | Pd(dba)₂ / keYPhos | t-BuOLi | n-Heptane | 50 | 81 | [13] |

Note: Entry 3 describes a related hydroxylation reaction, demonstrating the versatility of the ligand systems for C-X bond formation.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below is a guide to diagnosing and solving common problems.[8]

| Symptom | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Poorly degassed solvent.3. Incorrect base or base is of poor quality.4. Aryl chloride substrate is too unreactive for the chosen ligand. | 1. Use a reliable precatalyst; ensure all manipulations are under a strict inert atmosphere.[8]2. Degas solvent thoroughly (e.g., sparge with argon for 30 min).3. Use freshly opened, high-purity base; consider a stronger base like LHMDS.[9]4. Switch to a more electron-rich, bulkier ligand (e.g., an NHC-based system or a more advanced Buchwald ligand).[13] |

| Formation of Side Products | 1. Hydrodehalogenation (aryl halide is reduced).2. Beta-hydride elimination.[3]3. Catalyst poisoning (e.g., by sulfur-containing functional groups).[9] | 1. Ensure the system is rigorously anhydrous.2. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).3. Increase catalyst loading; some sulfur-containing substrates may require specialized conditions or are incompatible.[9] |

| Inconsistent Yields | 1. Inconsistent quality of reagents (base, solvent).2. Inconsistent generation of active catalyst from Pd(0) or Pd(II) sources. | 1. Use high-purity, anhydrous reagents from reliable suppliers.2. Switch from in situ catalyst generation to a well-defined, commercially available precatalyst for superior reproducibility.[7] |

Conclusion

The palladium-catalyzed synthesis of N-aryl-N-methylmethanamines via the Buchwald-Hartwig amination is a testament to the power of modern organometallic chemistry. By carefully selecting the catalyst, ligand, base, and solvent, researchers can construct valuable C-N bonds with high efficiency and broad functional group tolerance. The protocols and insights provided in this guide serve as a comprehensive resource for applying this essential transformation in drug discovery, materials science, and beyond.

References

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

-

Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

-

RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020). ACS Publications. [Link]

-

Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. (2014). ACS Publications. [Link]

-

Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). ResearchGate. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). S-Tech. [Link]

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Navigating the Landscape of Cross-Coupling Reactions with 4-Bromo-2-fluorophenyl Substrates: A Detailed Guide for Researchers

Introduction: The Strategic Importance of the 4-Bromo-2-fluorophenyl Moiety

In the intricate world of synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 4-bromo-2-fluorophenyl scaffold has emerged as a particularly valuable building block. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter electronic properties, while the bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key cross-coupling methodologies involving 4-bromo-2-fluorophenyl substrates, offering not just protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The fluorinated compounds derived from these reactions are of significant interest in the pharmaceutical industry and as precursors for novel materials.[1]

The utility of palladium-catalyzed cross-coupling reactions is paramount in modern organic synthesis, providing a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide will delve into the practical application of several key transformations—the Suzuki-Miyaura, Heck, and Sonogashira reactions—as they pertain to the unique reactivity of 4-bromo-2-fluorophenyl substrates. We will explore how the electronic and steric nature of this particular substrate influences reaction outcomes and dictates the optimal choice of catalysts, ligands, and conditions.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing biaryl structures, which are prevalent in many biologically active compounds and functional materials.[3] The reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.[3][4]

Mechanistic Considerations for 4-Bromo-2-fluorophenyl Substrates

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For 4-bromo-2-fluorophenyl substrates, the electronic nature of the aryl halide is a key consideration. The electron-withdrawing effect of the fluorine atom can influence the rate of oxidative addition. The choice of ligand on the palladium catalyst is crucial for both activating the C-Br bond and facilitating the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote these reactions.[5]

Key Parameters and Optimization

Successful Suzuki-Miyaura coupling of 4-bromo-2-fluorophenyl substrates hinges on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium sources can be effective, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. The true catalyst is a Pd(0) species, which is often generated in situ.

-

Ligand: The choice of ligand is critical. For electron-deficient aryl halides like our substrate, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphines (e.g., SPhos, XPhos) can be highly effective.

-

Base: A base is required to activate the boronic acid for transmetalation.[6] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: The choice of solvent is often a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include toluene/water, dioxane/water, and DMF/water.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzonitrile with Phenylboronic Acid

This protocol provides a representative example of a Suzuki-Miyaura reaction with a 4-bromo-2-fluorophenyl derivative.

Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add a solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

-

Fit the flask with a condenser and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-